![molecular formula C12H11N5 B12902170 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- CAS No. 787590-48-1](/img/structure/B12902170.png)
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with an aminophenyl group attached at the 3rd position and an amine group at the 8th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .
類似化合物との比較
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring. Exhibits different biological activities and applications.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is known for its applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Pyrrolopyrazine: Another heterocyclic compound with a pyrazine ring fused to a pyrrole ring.
The uniqueness of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the presence of both aminophenyl and amine groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
787590-48-1 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15) |
InChIキー |
NRCKGGBDYFQESD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


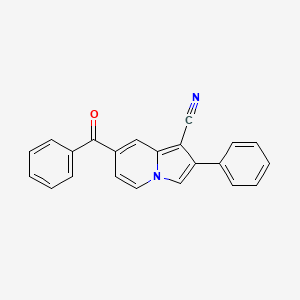
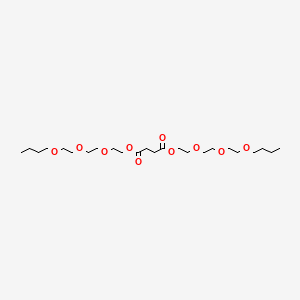
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
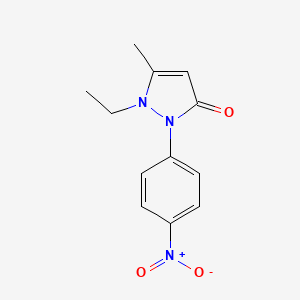

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
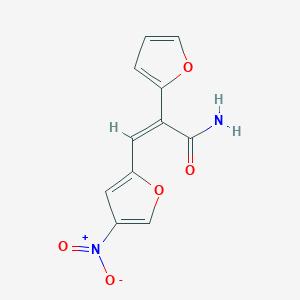
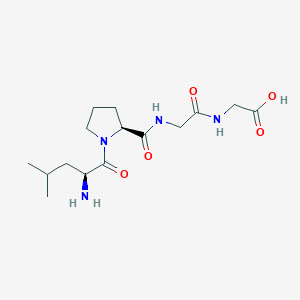
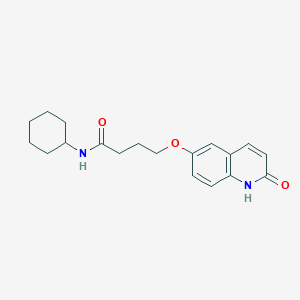
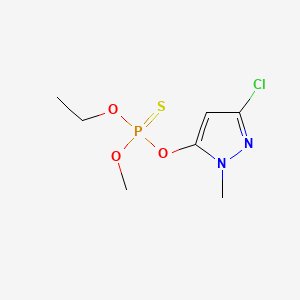
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
